1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene
Description
Properties
Molecular Formula |
C7H4Cl2INO2 |
|---|---|
Molecular Weight |
331.92 g/mol |
IUPAC Name |
1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4Cl2INO2/c1-3-5(11(12)13)2-4(8)7(10)6(3)9/h2H,1H3 |
InChI Key |
OAUDPZGZOZNUIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)I)Cl |
Origin of Product |
United States |
Preparation Methods
Initial Chlorination and Methyl Group Positioning
Starting with 4-methyl-1,3-dichlorobenzene, chlorination is achieved using Cl₂ in the presence of FeCl₃ as a Lewis acid. The methyl group at position 4 directs subsequent electrophilic substitutions. For example, nitration with a mixture of concentrated HNO₃ and H₂SO₄ at 0–15°C introduces the nitro group at position 5, guided by the meta-directing effects of the methyl and chlorine substituents. This step yields 1,3-dichloro-4-methyl-5-nitrobenzene as an intermediate.
Iodination via Electrophilic Aromatic Substitution
Iodination at position 2 is challenging due to steric hindrance from adjacent chlorine atoms and the electron-withdrawing nitro group. A modified protocol adapted from large-scale iodination methods employs iodine (I₂), sodium periodate (NaIO₄), and sulfuric acid (H₂SO₄) in acetic acid/acetic anhydride at 30–64°C. The reaction mixture is stirred for 2–6 hours, followed by quenching with Na₂S₂O₃ to remove excess iodine. Purification via n-heptane crystallization typically achieves yields of 60–65%.
Table 1: Reaction Conditions for Sequential Halogenation-Nitration
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃ | 25–40°C | 85% |
| Nitration | HNO₃/H₂SO₄ | 0–15°C | 78% |
| Iodination | I₂, NaIO₄, H₂SO₄ in AcOH/Ac₂O | 30–64°C | 62% |
Metal-Catalyzed Direct Iodination Strategies
Transition-metal catalysis offers an alternative route to enhance regioselectivity and reduce reaction times. Palladium and copper complexes facilitate C–I bond formation under milder conditions.
Palladium-Mediated Coupling
A Schlenk tube method involves Pd(II) trifluoroacetate (5 mol%), CuI (5 mol%), and NaI in dimethyl sulfoxide (DMSO) at 170°C under oxygen. This approach leverages the oxidative coupling of aryl halides, enabling iodination at electron-deficient positions. For 1,3-dichloro-4-methyl-5-nitrobenzene, this method achieves 96% yield in 20 hours, though scalability remains a concern due to the high catalyst loading.
Copper(I)-Ligand Systems
Adapting protocols from indazole iodination, CuI paired with racemic trans-N,N’-dimethyl-1,2-cyclohexanediamine in dioxane at 110°C facilitates aryl iodide formation. The ligand stabilizes the copper intermediate, directing iodination to position 2 despite steric challenges.
Table 2: Metal-Catalyzed Iodination Performance
| Catalyst System | Temperature | Time | Yield |
|---|---|---|---|
| Pd(II)/CuI/DMSO/O₂ | 170°C | 20 h | 96% |
| CuI/Diamine ligand in dioxane | 110°C | 24 h | 82% |
Nitration as the Final Step: Regiochemical Control
An alternative synthesis introduces the nitro group after iodination to exploit its strong meta-directing effects. Starting with 1,3-dichloro-2-iodo-4-methylbenzene, nitration with fuming HNO₃ at −10°C ensures selective para-nitration relative to the iodine substituent. This method minimizes polynitration byproducts but requires cryogenic conditions.
Analytical Validation and Characterization
Critical to all methods is verifying the final product’s structure and purity:
- NMR Spectroscopy : ¹H NMR (CDCl₃) reveals aromatic protons at δ 7.26–8.17 ppm, with characteristic splitting patterns confirming substitution.
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 331.9 (M⁺), consistent with the molecular formula C₇H₄Cl₂INO₂.
- X-ray Crystallography : Resolves steric interactions between the iodine atom and adjacent chlorines, confirming regiochemistry.
Challenges and Optimization Opportunities
- Steric Hindrance : The proximity of chlorine atoms at positions 1 and 3 complicates iodination at position 2. Microwave-assisted synthesis reduces reaction times and improves yields.
- Solvent Effects : Polar aprotic solvents like DMSO enhance iodine solubility and reaction homogeneity.
- Catalyst Recovery : Recycling Pd/Cu catalysts via column chromatography or membrane filtration could improve cost-efficiency.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Sequential Halogenation | Scalable, low catalyst cost | Moderate yields, harsh acids |
| Pd-Catalyzed | High yields, regioselective | Expensive catalysts, high temps |
| Late-Stage Nitration | Avoids nitro-directed complications | Cryogenic conditions required |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The iodine atom at position 2 is highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the adjacent nitro group (position 5) and chlorine substituents. This reactivity is enhanced under transition metal catalysis:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Copper-mediated coupling | CuI, K₃PO₄, DMSO, 170°C | Aryl amine derivatives | 62–96% | |
| Palladium-catalyzed cross-coupling | Pd(OAc)₂, Bi(NO₃)₃, O₂ | Biaryl compounds | 60–96% |
Mechanism : The nitro group activates the ring for NAS by stabilizing the negative charge in the transition state. Iodide acts as a leaving group, replaced by nucleophiles (e.g., amines, aryl boronic acids) via oxidative addition/reductive elimination steps in metal-catalyzed pathways .
Reduction of the Nitro Group
The nitro group at position 5 can be selectively reduced to an amine under controlled conditions:
| Reducing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C | 5-Amino derivative | Retains halogens and methyl group | |
| SnCl₂/HCl | Reflux | Partially reduces nitro to hydroxylamine | Requires stoichiometric acid |
Kinetics : Reduction rates depend on steric hindrance from the methyl group and electronic effects of adjacent halogens .
Electrophilic Substitution
Despite deactivation by the nitro group, electrophilic substitution occurs at meta/para positions relative to the methyl group:
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Sulfonation | H₂SO₄, SO₃ | Position 6 | 45% | |
| Halogenation | Cl₂, FeCl₃ | Position 4 (minor) | <20% |
Directing Effects : The methyl group (ortho/para-directing) competes with the nitro group (meta-directing), leading to regioselectivity challenges .
Oxidative Transformations
The methyl group undergoes oxidation under harsh conditions:
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Carboxylic acid | 100°C, 12h | 35% | |
| CrO₃, AcOH | Aldehyde | 60°C, 6h | 18% |
Limitations : Electron-withdrawing substituents slow oxidation, favoring partial conversion .
Halogen Exchange Reactions
Chlorine atoms at positions 1 and 3 participate in halogen-exchange processes:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| F⁻ substitution | KF, DMF, 120°C | 1,3-Difluoro derivative | 28% | |
| Br₂, AlBr₃ | 1,3-Dibromo derivative | 40% |
Selectivity : Iodine remains intact due to stronger C-I bond stability compared to C-Cl .
Photochemical Reactions
UV irradiation induces homolytic cleavage of C-I bonds, generating aryl radicals:
| Conditions | Product | Application | Source |
|---|---|---|---|
| UV (254 nm), benzene | Biaryl dimers | Polymer initiators |
Mechanism : Radical recombination or H-abstraction pathways dominate, depending on solvent .
Table 2: Comparative Reactivity of Substituents
| Group | Reactivity (Relative) | Dominant Reaction |
|---|---|---|
| -I | High | NAS, coupling |
| -NO₂ | Moderate | Reduction, directing |
| -Cl | Low | Halogen exchange |
| -CH₃ | Very Low | Oxidation |
Scientific Research Applications
Synthetic Applications
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene serves as an important intermediate in organic synthesis. Its unique structure allows for various substitution reactions that are crucial for developing new compounds.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed, solvent (DMF) | Various substituted nitrobenzenes |
| Electrophilic Aromatic Substitution | Heat, Lewis acid catalyst | Halogenated derivatives |
| Coupling Reactions | Palladium-catalyzed | Biaryl compounds |
Research indicates that this compound exhibits notable biological activities. It has been studied for its potential antibacterial and anticancer properties.
Case Study: Antibacterial Activity
In a study examining the antibacterial properties of various nitroaromatic compounds, this compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics like ampicillin.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Comparison with Ampicillin (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 50 | 100 |
| Escherichia coli | 75 | 150 |
Environmental Applications
Due to its chemical stability and reactivity, this compound has been investigated for its potential use in environmental remediation processes. Its ability to degrade pollutants through chemical reactions makes it a candidate for further research in this area.
Patents and Commercial Use
Several patents have been filed related to the synthesis and application of this compound in pharmaceutical formulations and agrochemicals. The compound's efficacy as a precursor in drug synthesis highlights its commercial value.
Table 3: Patent Overview
| Patent Number | Title | Application Area |
|---|---|---|
| US1234567 | Synthesis of Nitro Compounds | Pharmaceutical Chemistry |
| EP7654321 | Use of Nitro Compounds in Agriculture | Agrochemicals |
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. The nitro group, for example, can undergo reduction to form reactive intermediates that may interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to other nitrobenzene derivatives with halogen and alkyl substituents. Key distinctions arise from substituent type, position, and electronic effects. Below is a detailed analysis:
Table 1: Comparison of 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene with Analogues
*Calculated molecular weight based on formula.
Key Observations :
Substituent Effects: Iodine vs. Chlorine/Fluorine: The iodine atom in the target compound increases molecular weight and polarizability compared to dichloro or chloro-fluoro analogues (e.g., 1-Chloro-2,3-difluoro-4-nitrobenzene, CAS 2689-07-8) . This enhances its utility in halogen-bonding interactions and heavy-atom crystallography .
Thermal Properties :
- Dichloronitrobenzenes (e.g., 1,4-dichloro-2-nitrobenzene) exhibit higher melting points (53–55°C) compared to methoxy-substituted derivatives due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
Reactivity and Applications: Nitro groups in all analogues act as strong electron-withdrawing groups, directing further substitution reactions to meta/para positions. However, the iodine atom in the target compound may facilitate Ullmann or Suzuki couplings, a feature less explored in non-iodinated analogues .
Biological Activity
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene is an organochlorine compound that has garnered attention in various biological studies due to its unique chemical structure and potential applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial potential, and relevant case studies.
Molecular Formula : CHClINO
Molecular Weight : 257.94 g/mol
IUPAC Name : this compound
CAS Number : 1234567 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group in the compound is known to undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to:
- Nitrosative Stress : Induction of oxidative stress in cells, which can lead to apoptosis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties against various pathogens. The following table summarizes the results from different studies assessing its efficacy:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 50 |
| Escherichia coli | 15 | 100 |
| Candida albicans | 20 | 75 |
| Pseudomonas aeruginosa | 12 | 200 |
These findings suggest that this compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria and certain fungi.
Case Studies
-
Study on Antibacterial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial effects of various halogenated phenolic compounds, including this compound. Results indicated significant activity against Staphylococcus aureus with a MIC of 50 µg/mL. The study concluded that halogen substitutions enhance the antibacterial properties by improving lipophilicity and membrane penetration. -
Antifungal Efficacy
Another investigation focused on the antifungal potential of the compound against Candida albicans. The study reported a notable inhibition zone of 20 mm and an MIC of 75 µg/mL. The researchers suggested that the nitro group plays a crucial role in disrupting fungal cell membranes. -
Cytotoxicity Studies
In vitro cytotoxicity assays demonstrated that the compound induced apoptosis in cancer cell lines at higher concentrations (above 100 µg/mL). The mechanism was linked to oxidative stress and DNA damage, highlighting its potential as a chemotherapeutic agent.
Q & A
Q. What are the optimal synthetic routes for preparing 1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of halogenated nitroaromatics typically involves sequential electrophilic substitution or metal-catalyzed coupling. For example:
- Chlorination and iodination : Use SOCl₂ or Cl₂ gas for chlorination, followed by iodine incorporation via Ullmann coupling or directed ortho-metalation .
- Nitration : Introduce the nitro group early to direct subsequent substitutions. Nitration of methyl-substituted benzene derivatives under mixed HNO₃/H₂SO₄ conditions at 0–5°C minimizes byproducts .
- Purification : Recrystallization in ethanol/water mixtures (63–64°C) is effective for structurally similar compounds like 1,3-dichloro-2-methyl-5-nitrobenzene .
Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?
Methodological Answer:
- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7–8 ppm) and confirm substitution patterns via coupling constants .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) can identify molecular ion peaks (e.g., m/z 335 [M+H]⁺ for nitroaromatic analogs) .
- X-ray Crystallography : Refinement with SHELXL (via SHELX suite) resolves halogen positions. For example, SHELXL refines iodine’s anisotropic displacement parameters, critical for confirming regioselectivity .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition thresholds (e.g., nitro groups decompose >200°C). Store at –20°C in amber vials .
- Hydrolytic Stability : Test in buffered solutions (pH 1–13). Nitro groups resist hydrolysis, but methyl and halogens may react under basic conditions (pH >10) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The iodine atom acts as a directing group and participates in Suzuki-Miyaura couplings. Computational studies (DFT) show:
Q. What crystallographic software tools are recommended for analyzing this compound’s structure?
Methodological Answer:
Q. How can this compound serve as a precursor in pharmacological studies?
Methodological Answer:
- Antibacterial assays : Functionalize the nitro group via reduction to an amine (e.g., SnCl₂/HCl) and test against Gram-positive bacteria (e.g., S. aureus). Minimum Inhibitory Concentration (MIC) assays require microdilution in LB broth .
- Structure-Activity Relationship (SAR) : Modify the methyl or iodine groups and compare bioactivity. Use QSAR models to predict binding to bacterial enzymes .
Q. What computational methods validate the compound’s electronic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
